molecular formula C17H16F3NO2 B5598659 2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B5598659
M. Wt: 323.31 g/mol
InChI Key: VCUAVOBZPQTNOM-UHFFFAOYSA-N
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Description

The study of organic compounds like "2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide" often focuses on understanding their chemical structure, synthesis routes, and potential applications in various industries, particularly in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, including acetylation, reduction, and ethylation processes. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of reagents like lutidine and TBTU (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure is often determined using spectroscopic techniques and X-ray crystallography. The elucidation of the crystal structure reveals information about the molecular conformation, intermolecular and intramolecular hydrogen bonds, and other stereochemical aspects. For instance, a related compound crystallized in the orthorhombic crystal system, revealing specific unit cell parameters and types of hydrogen bonds (Sharma et al., 2018).

properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-11-5-3-8-15(12(11)2)23-10-16(22)21-14-7-4-6-13(9-14)17(18,19)20/h3-9H,10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUAVOBZPQTNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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